molecular formula C8H16ClNO2 B6282795 rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride CAS No. 2307769-97-5

rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride

Cat. No.: B6282795
CAS No.: 2307769-97-5
M. Wt: 193.7
InChI Key:
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Description

Rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a methyl group at the 2-position and a carboxylate ester at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution at the 2-Position: Introduction of the methyl group at the 2-position can be achieved using methylating agents under controlled conditions.

    Esterification at the 4-Position: The carboxylate ester is introduced through an esterification reaction, often using methanol and an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace the methyl group or other substituents with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals, where its unique structure can impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Rac-methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate hydrochloride
  • Rac-methyl (2R,4R)-4-hydroxypiperidine-2-carboxylate hydrochloride
  • Rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride

Uniqueness

Rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2307769-97-5

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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